TG 100572 Hydrochloride

Description

Properties

IUPAC Name |

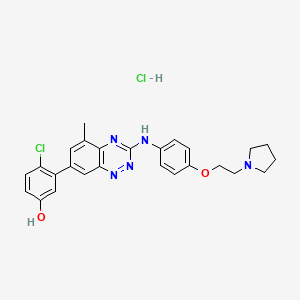

4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O2.ClH/c1-17-14-18(22-16-20(33)6-9-23(22)27)15-24-25(17)29-26(31-30-24)28-19-4-7-21(8-5-19)34-13-12-32-10-2-3-11-32;/h4-9,14-16,33H,2-3,10-13H2,1H3,(H,28,29,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVINBIHNVAYEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647593 | |

| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867331-64-4 | |

| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TG100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis

An In-depth Technical Guide on the Mechanism of Action, Preclinical Profile, and Clinical Development

Abstract

TG100572 hydrochloride is a potent, multi-targeted small molecule kinase inhibitor demonstrating significant anti-angiogenic and anti-permeability properties. As the active metabolite of the prodrug TG100801, it has been investigated primarily for the topical treatment of neovascular age-related macular degeneration (nAMD). TG100572 exerts its effects by inhibiting a specific set of receptor tyrosine kinases (RTKs) and Src family kinases, which are critical components of signaling pathways that drive pathological blood vessel growth and leakage. This technical guide provides a comprehensive overview of the mechanism of action of TG100572, with a focus on its interaction with the PI3K/Akt signaling cascade. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a review of its preclinical and clinical development.

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of several diseases, including cancer and neovascular age-related macular degeneration (nAMD). In nAMD, the growth of abnormal and leaky blood vessels in the choroid leads to fluid and blood leakage into the macula, causing progressive and severe vision loss. Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and Src family kinases, are central to this process.

TG100572 hydrochloride is a multi-targeted kinase inhibitor designed to simultaneously block these critical pathways. Its prodrug, TG100801, was developed to facilitate topical delivery to the posterior segment of the eye, where it is rapidly converted to the active TG100572 molecule by endogenous esterases. This approach aims to provide a non-invasive alternative to the current standard-of-care, which involves repeated intravitreal injections of anti-VEGF agents.

Mechanism of Action

TG100572 functions as an ATP-competitive inhibitor of multiple protein kinases, thereby blocking the phosphorylation of their downstream substrates and disrupting the signaling cascades that promote angiogenesis and vascular permeability.

Kinase Inhibition Profile

TG100572 exhibits potent inhibitory activity against a select panel of receptor tyrosine kinases and Src family kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.

| Kinase Target | IC50 (nM) |

| Receptor Tyrosine Kinases | |

| Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | 2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 7 |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 2 |

| Fibroblast Growth Factor Receptor 2 (FGFR2) | 16 |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 13 |

| Src Family Kinases | |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Table 1: In vitro kinase inhibitory activity of TG100572 hydrochloride.

Downstream Signaling Pathways

The primary mechanism of action of TG100572 is the disruption of the VEGF and Src signaling pathways, both of which converge on the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis. This pathway is a central regulator of cell survival, proliferation, and migration.

VEGF Receptor Signaling:

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt pathway. Activated Akt, in turn, promotes endothelial cell survival and proliferation, key events in angiogenesis. By inhibiting VEGFR1 and VEGFR2, TG100572 directly blocks the initiation of this signaling cascade.

Src Family Kinase Signaling:

Src family kinases are non-receptor tyrosine kinases that play a crucial role in mediating signals from various cell surface receptors, including VEGFRs. Src activation is an important step in VEGF-induced angiogenesis and vascular permeability. Src can directly phosphorylate and activate downstream effectors, and it also plays a role in the activation of the PI3K/Akt pathway. The potent inhibition of multiple Src family members by TG100572 provides a complementary mechanism to block pro-angiogenic signaling.

The following diagram illustrates the key signaling pathways targeted by TG100572:

Caption: Signaling pathways targeted by TG100572 hydrochloride.

Preclinical Pharmacology

In Vitro Cellular Activity

TG100572 has demonstrated potent anti-proliferative and pro-apoptotic effects in endothelial cells.

| Assay | Cell Type | Metric | Value |

| Vascular Endothelial Cell Proliferation | hRMVEC | IC50 | 610 ± 72 nM |

| Apoptosis Induction | Proliferating Endothelial Cells | - | Induces apoptosis |

| VEGF-induced ERK Phosphorylation | - | - | Blocks phosphorylation |

Table 2: In vitro cellular activity of TG100572.

Preclinical Ocular Pharmacokinetics

The prodrug TG100801 was developed to enhance the delivery of TG100572 to the posterior segment of the eye following topical administration. Preclinical studies in multiple species have demonstrated that TG100801 is effectively converted to TG100572 in ocular tissues, achieving therapeutic concentrations in the choroid and retina with minimal systemic exposure.[1]

| Species | Tissue | T1/2 | Systemic Exposure |

| Rabbit, Dog, Mini-pig | Choroid/Retina | > 7 h | Below limit of quantitation (1-3 ng/mL) |

Table 3: Summary of preclinical ocular pharmacokinetics of TG100572 (from TG100801 administration).[1]

The workflow for a typical preclinical ocular pharmacokinetic study is outlined below:

Caption: Workflow for preclinical ocular pharmacokinetic studies.

Clinical Development

The clinical development of TG100572 has been conducted through its prodrug, TG100801, administered as a topical eye drop.

Phase 1 Clinical Trial

A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study (NCT00414999) was conducted in healthy volunteers to assess the safety and tolerability of TG100801.[2] The study found that TG100801 was well-tolerated with no evidence of systemic toxicity.[2] Plasma levels of both TG100801 and its active metabolite, TG100572, were below the limits of detection.[2] The most common adverse event was mild and transient ocular irritation.[2]

Phase 2a Clinical Trial

A Phase 2a, open-label, randomized pilot study (NCT00509548) was initiated to evaluate the safety and preliminary efficacy of TG100801 in patients with choroidal neovascularization due to AMD. The primary outcome measure was the change in retinal thickness as measured by optical coherence tomography (OCT) at 4 weeks.[2] This trial was terminated, and while specific quantitative results have not been formally published, the stated goal was to assess the reduction in retinal edema.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of TG100572 against a specific kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific peptide substrate

-

TG100572 hydrochloride

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of TG100572 in DMSO, then further dilute in kinase reaction buffer.

-

In a 384-well plate, add the diluted TG100572 or vehicle (DMSO).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of TG100572 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

This protocol outlines a method to assess the effect of TG100572 on VEGF-induced endothelial cell proliferation.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

VEGF

-

TG100572 hydrochloride

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom black plates

-

Luminometer

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of TG100572 or vehicle for 1 hour.

-

Stimulate the cells with VEGF (e.g., 10 ng/mL).

-

Incubate for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure luminescence to determine the number of viable cells.

-

Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of TG100572.

-

Determine the IC50 value as described in the kinase inhibition assay protocol.

Endothelial Cell Apoptosis Assay

This protocol describes the use of Annexin V and propidium (B1200493) iodide (PI) staining to detect apoptosis in endothelial cells treated with TG100572.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

TG100572 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HUVECs in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of TG100572 or vehicle for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).

Conclusion

TG100572 hydrochloride is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key RTKs and Src family kinases. This dual inhibition effectively blocks the downstream PI3K/Akt signaling pathway, a critical mediator of angiogenesis and vascular permeability. Preclinical studies have demonstrated its anti-angiogenic efficacy and a favorable ocular pharmacokinetic profile when delivered as the prodrug TG100801. While early clinical trials in nAMD showed good tolerability, the development of TG100801 was discontinued. Nevertheless, the extensive preclinical data and the well-characterized mechanism of action of TG100572 provide a valuable foundation for the continued exploration of multi-targeted kinase inhibitors in the treatment of ocular neovascular diseases.

References

TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 Hydrochloride is a potent, multi-targeted small molecule inhibitor that demonstrates significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases implicated in pathological angiogenesis and vascular permeability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key physicochemical and biological properties, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical research and development, particularly in the context of ophthalmology and oncology.

Introduction

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of various diseases, including cancer and age-related macular degeneration (AMD).[1] Key signaling pathways driving this process are mediated by receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as non-receptor tyrosine kinases like the Src family kinases.[1][2] this compound has emerged as a valuable research tool due to its ability to simultaneously inhibit these critical pathways.[3][4][5][6][7][8][9]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The hydrochloride salt form of TG 100572 generally offers enhanced water solubility and stability compared to the free base.[7]

| Property | Value |

| Chemical Name | 4-chloro-3-[5-methyl-3-[[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]-1,2,4-benzotriazin-7-yl]phenol monohydrochloride |

| Molecular Formula | C₂₆H₂₇Cl₂N₅O₂ |

| Molecular Weight | 512.43 g/mol [4] |

| CAS Number | 867331-64-4 |

| Appearance | Powder |

| Storage | Store at -20°C for up to 3 years.[4] |

| Solubility | Information on specific solvents and concentrations should be obtained from the supplier. Solutions are reported to be unstable and should be prepared fresh.[4] |

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of multiple tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis.

Targeted Kinases and In Vitro Potency

This compound demonstrates potent, sub-nanomolar to low nanomolar inhibitory activity against a range of kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Kinase Target | IC₅₀ (nM) |

| VEGFR1 | 2[3][4][5][6][7][8][9] |

| VEGFR2 | 7[3][4][5][6][7][8][9] |

| FGFR1 | 2[3][4][5][6][7][8][9] |

| FGFR2 | 16[3][4][5][6][7][8][9] |

| PDGFRβ | 13[3][4][5][6][7][8][9] |

| Fgr | 5[3][4][5][6][7][8][9] |

| Fyn | 0.5[3][4][5][6][7][8][9] |

| Hck | 6[3][4][5][6][7][8][9] |

| Lck | 0.1[3][4][5][6][7][8][9] |

| Lyn | 0.4[3][4][5][6][7][8][9] |

| Src | 1[3][4][5][6][7][8][9] |

| Yes | 0.2[3][4][5][6][7][8][9] |

Inhibition of Key Signaling Pathways

The inhibitory action of this compound on its target kinases disrupts several critical signaling pathways involved in angiogenesis and cell growth.

Biological Activity

In Vitro Studies

This compound has been shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVEC) with an ED₅₀ of 610 ± 72 nM.[7] It also effectively blocks the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[7] Furthermore, TG 100572 induces apoptosis specifically in rapidly proliferating endothelial cells, while quiescent cells remain unaffected.[7]

In Vivo Studies

In a murine model of laser-induced choroidal neovascularization (CNV), systemic administration of TG 100572 resulted in a significant suppression of CNV.[3][6][7] However, this was accompanied by weight loss, suggesting potential systemic toxicity.[3][6][7]

Pharmacokinetics

Following systemic administration in a murine model, a maximum concentration (Cmax) of 23.4 µM of TG 100572 was achieved in the choroid and sclera at 30 minutes (Tmax).[3][7] The compound exhibits a short half-life in ocular tissues.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC₅₀ of TG 100572 against target kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of TG 100572 to achieve a range of final assay concentrations.

-

Prepare solutions of the recombinant target kinase, a specific peptide substrate, and ATP in an appropriate kinase assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the kinase, substrate, and varying concentrations of TG 100572.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of TG 100572 relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Endothelial Cell Proliferation Assay

This protocol outlines a method to assess the effect of TG 100572 on the proliferation of endothelial cells, such as hRMVEC.

Methodology:

-

Cell Culture:

-

Culture hRMVEC in appropriate endothelial cell growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with serial dilutions of this compound in the presence or absence of a pro-proliferative stimulus (e.g., VEGF). Include appropriate vehicle controls.

-

-

Incubation:

-

Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).

-

-

Proliferation Assessment:

-

Quantify cell proliferation using a suitable method, such as:

-

MTS/MTT assay: Measures the metabolic activity of viable cells.

-

BrdU incorporation assay: Measures DNA synthesis in proliferating cells.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Normalize the proliferation data to the vehicle-treated control.

-

Plot the percentage of proliferation against the logarithm of the TG 100572 concentration and determine the ED₅₀ value.

-

Murine Model of Laser-Induced Choroidal Neovascularization (CNV)

This protocol details an in vivo model to evaluate the efficacy of TG 100572 in a disease-relevant setting.[10]

References

- 1. atsjournals.org [atsjournals.org]

- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

- 10. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

TG 100572 Hydrochloride: A Technical Guide to its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 100572 Hydrochloride is a potent, multi-targeted small molecule inhibitor that primarily targets receptor tyrosine kinases (RTKs) and Src family kinases.[1] Its ability to simultaneously block multiple signaling pathways involved in angiogenesis, cell proliferation, and survival makes it a valuable tool for research in oncology and ophthalmology. This technical guide provides an in-depth overview of the target kinases of TG 100572, including its inhibitory activity, the signaling pathways it modulates, and generalized experimental protocols for its characterization.

Target Kinase Profile of this compound

TG 100572 exhibits potent inhibitory activity against a range of kinases, with sub-nanomolar to low nanomolar IC50 values against key mediators of angiogenesis and cell signaling.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentration (IC50) values of TG 100572 against its primary target kinases are summarized in the table below. This data highlights the compound's high affinity for both receptor tyrosine kinases and Src family kinases.

| Kinase Target Family | Specific Kinase | IC50 (nM) |

| Receptor Tyrosine Kinases | VEGFR1 | 2 |

| VEGFR2 | 7 | |

| FGFR1 | 2 | |

| FGFR2 | 16 | |

| PDGFRβ | 13 | |

| Src Family Kinases | Fgr | 5 |

| Fyn | 0.5 | |

| Hck | 6 | |

| Lck | 0.1 | |

| Lyn | 0.4 | |

| Src | 1 | |

| Yes | 0.2 |

Data compiled from multiple sources.[1]

Signaling Pathway Inhibition

TG 100572 exerts its biological effects by inhibiting key signaling pathways that are crucial for cell growth, proliferation, migration, and survival. The primary pathways affected are those downstream of Vascular Endothelial Growth Factor (VEGF) receptors and Src family kinases.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[2][3] Upon binding of VEGF to its receptors (VEGFRs), a signaling cascade is initiated that leads to endothelial cell proliferation, migration, and increased vascular permeability. TG 100572's inhibition of VEGFR1 and VEGFR2 directly blocks the initiation of this cascade.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation. They often act as downstream effectors of receptor tyrosine kinases, including VEGFRs. By inhibiting multiple members of the Src family, TG 100572 disrupts these crucial cellular functions. The inhibition of Src kinases by TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK).[1]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the inhibitory activity of TG 100572. Specific parameters may require optimization depending on the kinase and the assay format.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase. Luminescence-based assays, which measure the amount of ATP remaining after a kinase reaction, are frequently used for high-throughput screening.

Objective: To determine the concentration of TG 100572 required to inhibit 50% of the activity of a target kinase.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the kinase, substrate, and TG 100572 (at various concentrations) to the wells of the assay plate.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Include control wells with no inhibitor (100% activity) and no kinase (background).

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence from all wells.

-

Calculate the percentage of kinase inhibition for each concentration of TG 100572 relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a multi-targeted kinase inhibitor with high potency against key RTKs and Src family kinases involved in oncogenic and angiogenic signaling. Its well-characterized inhibitory profile makes it a valuable research tool for investigating the roles of these kinases in various disease models. The provided information on its target kinases, affected signaling pathways, and generalized experimental protocols serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. Further investigation into the specific downstream effects of inhibiting each of the targeted Src family members will continue to elucidate the full mechanistic details of this potent inhibitor.

References

TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Ocular Neovascularization

CAS Number: 867331-64-4

This technical guide provides an in-depth overview of TG 100572 Hydrochloride, a potent, multi-targeted kinase inhibitor investigated for its therapeutic potential in ocular diseases, particularly age-related macular degeneration (AMD). This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets several receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis, the formation of new blood vessels.[1][2][3] Its primary mechanism involves the inhibition of key signaling pathways that promote vascular proliferation and permeability. The compound exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Additionally, it demonstrates sub-nanomolar activity against members of the Src family of non-receptor tyrosine kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of kinases has been well-characterized. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Data sourced from multiple suppliers and research articles.[1][2][3]

Signaling Pathway Inhibition

TG 100572 exerts its anti-angiogenic effects by blocking critical downstream signaling cascades initiated by growth factor binding to their respective receptors. The primary pathway affected is the VEGF signaling cascade, which is central to pathological ocular neovascularization.

Caption: Inhibition of VEGF signaling by TG 100572.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of TG 100572 against a panel of purified kinases.

Methodology:

-

Kinase reactions are typically performed in a 96-well plate format.

-

Each well contains the specific kinase, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled with ³²P or ³³P).

-

TG 100572 is serially diluted and added to the wells to achieve a range of concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

-

The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the effect of TG 100572 on vascular endothelial cell proliferation.

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then serum-starved for a period (e.g., 24 hours) to synchronize their cell cycle.

-

The cells are treated with various concentrations of TG 100572 in the presence of a pro-angiogenic stimulus, such as VEGF.

-

After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay.

-

The absorbance is measured using a plate reader, and the data is used to determine the ED50 (half-maximal effective dose) for the inhibition of proliferation. TG 100572 has been shown to inhibit vascular endothelial cell proliferation with an ED50 of 610 ± 71 nM.[2]

In Vivo Studies and Prodrug Development

In vivo, TG 100572 has been investigated for its ability to inhibit choroidal neovascularization (CNV) in animal models of AMD. Due to its physicochemical properties, a prodrug, TG 100801, was developed to improve its delivery and pharmacokinetic profile. TG 100801 is an ester proagent that is converted to the active compound, TG 100572, by endogenous esterases in the eye.[3] This approach enhances the therapeutic window and allows for effective local delivery to the target tissues.

Conclusion

This compound is a potent multi-targeted kinase inhibitor with significant anti-angiogenic properties. Its ability to simultaneously block key signaling pathways driven by VEGFR, FGFR, PDGFR, and Src family kinases makes it a compelling candidate for the treatment of ocular neovascular diseases. The development of its prodrug, TG 100801, addresses potential delivery challenges, further highlighting its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of ophthalmology and angiogenesis.

References

TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis and Proliferation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases. Its ability to modulate critical signaling pathways involved in angiogenesis and cell proliferation has positioned it as a valuable tool in preclinical research for various pathological conditions, including age-related macular degeneration and cancer. This technical guide provides a comprehensive overview of this compound, including its molecular properties, inhibitory activity, relevant signaling pathways, and detailed experimental protocols.

Core Molecular and Chemical Properties

This compound is the hydrochloride salt of TG 100572. The compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C26H27Cl2N5O2 | [1] |

| Molecular Weight | 512.43 g/mol | [2] |

| CAS Number | 867331-64-4 | [1][2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C as a powder. Solutions are unstable and should be prepared fresh. | [2] |

Kinase Inhibitory Profile

TG 100572 demonstrates potent inhibitory activity across a range of kinases, with sub-nanomolar to low nanomolar IC50 values. This broad-spectrum activity contributes to its efficacy in blocking multiple signaling cascades simultaneously.

| Target Kinase | IC50 (nM) | Reference |

| Src Family Kinases | ||

| Lck | 0.1 | [2][3][4][5] |

| Yes | 0.2 | [2][3][4][5] |

| Lyn | 0.4 | [2][3][4][5] |

| Fyn | 0.5 | [2][3][4][5] |

| Src | 1 | [2][3][4][5] |

| Fgr | 5 | [2][3][4][5] |

| Hck | 6 | [2][3][4][5] |

| Receptor Tyrosine Kinases | ||

| VEGFR1 | 2 | [2][3][4][5] |

| VEGFR2 | 7 | [2][3][4][5] |

| FGFR1 | 2 | [2][3][4][5] |

| FGFR2 | 16 | [2][3][4][5] |

| PDGFRβ | 13 | [2][3][4][5] |

Signaling Pathways Modulated by TG 100572

TG 100572 exerts its biological effects by inhibiting key kinases that are integral components of major signaling pathways controlling cell growth, proliferation, and angiogenesis. The primary pathways affected are those initiated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF), as well as downstream signaling mediated by Src family kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of TG 100572 against a specific kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate (e.g., a specific peptide), and ATP.

-

Kinase Reaction: In a microplate, add the kinase and the various concentrations of TG 100572. Allow for a pre-incubation period to permit inhibitor binding.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate at the optimal temperature for the specific kinase.

-

Termination: Stop the reaction using a suitable stop reagent.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo™), or by using antibodies specific to the phosphorylated substrate in an ELISA or TR-FRET format.

-

Data Analysis: Plot the kinase activity against the logarithm of the TG 100572 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a method to evaluate the effect of TG 100572 on the proliferation of endothelial cells.

Methodology:

-

Cell Culture: Plate human retinal microvascular endothelial cells (hRMVEC) in 96-well plates and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of TG 100572 (e.g., 2 nM to 5 µM) or a vehicle control (e.g., DMSO). The medium should contain growth factors to stimulate proliferation, such as 10% FBS and 50 ng/mL rhVEGF.[3]

-

Incubation: Incubate the cells for 48 hours.[3]

-

Quantification of Proliferation: Assess cell viability and proliferation using a colorimetric assay, such as an XTT-based assay.[3] In this assay, the tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

-

Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the ED50 value. TG 100572 has been shown to inhibit hRMVEC proliferation with an IC50 of 610 ± 72 nM.[4]

In Vivo Studies

TG 100572 has been evaluated in animal models to assess its in vivo efficacy and pharmacokinetics.

-

Choroidal Neovascularization (CNV) Model: In a murine model of laser-induced CNV, systemic delivery of TG 100572 resulted in a significant suppression of CNV.[3][4] However, systemic administration was associated with weight loss, indicating potential toxicity.[3][4]

-

Pharmacokinetics: Following topical administration to the eye, TG 100572 reaches a maximum concentration (Cmax) of 23.4 µM in the choroid and sclera within 30 minutes.[3][4] The compound exhibits a short half-life in ocular tissues.[3][4]

Conclusion

This compound is a powerful research tool for investigating signaling pathways involved in angiogenesis and cell proliferation. Its multi-targeted inhibitory profile provides a robust mechanism for blocking these processes. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize TG 100572 in their studies. Careful consideration of its pharmacokinetic properties and potential for systemic toxicity is crucial when designing in vivo experiments.

References

An In-depth Technical Guide to the Discovery and Development of TG100572

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100572 is a potent, multi-targeted small molecule kinase inhibitor developed for the treatment of neovascular age-related macular degeneration (nAMD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of TG100572 and its prodrug, TG100801. The document details the mechanism of action, key experimental data, and the methodologies employed in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core scientific principles and developmental milestones of this therapeutic candidate.

Introduction

Neovascular age-related macular degeneration is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV), vascular leakage, and inflammation.[1] Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and other receptor tyrosine kinases (RTKs), are central to the pathophysiology of nAMD. TG100572 was developed as a multi-targeted kinase inhibitor to simultaneously block several of these key pathological processes. Its prodrug, TG100801, was designed for topical ocular delivery, offering a non-invasive alternative to intravitreal injections.[2]

Discovery and Mechanism of Action

TG100572 was identified as a potent inhibitor of a range of kinases implicated in angiogenesis, vascular permeability, and inflammation.[3] Its primary mechanism of action involves the inhibition of receptor tyrosine kinases such as VEGFR and PDGFR, as well as non-receptor tyrosine kinases of the Src family.[2][3]

Kinase Inhibition Profile

TG100572 demonstrates potent inhibition of multiple kinases with low nanomolar to sub-nanomolar IC50 values. This broad-spectrum activity allows it to target multiple pathological pathways involved in nAMD.

| Target Kinase | IC50 (nM)[3][4][5][6] |

| Receptor Tyrosine Kinases | |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Src Family Kinases | |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

Signaling Pathways

TG100572's therapeutic effect is derived from its ability to modulate multiple signaling cascades. By inhibiting VEGFR, it directly blocks the primary driver of angiogenesis and vascular permeability. Inhibition of PDGFR disrupts the maturation and stabilization of new blood vessels. The inhibition of Src family kinases further downstream interferes with signaling pathways that contribute to vascular leakage and inflammation.

Preclinical Development

In Vitro Studies

TG100572 was shown to inhibit the proliferation of human retinal microvascular endothelial cells (hRMVECs) with an IC50 of 610 ± 72 nM.[6] This demonstrates its potential to curb the abnormal growth of blood vessels in the retina. Furthermore, TG100572 induces apoptosis in rapidly proliferating endothelial cells, but not in quiescent cells, suggesting a targeted effect on pathological neovascularization.[5]

-

Cell Culture: Human retinal microvascular endothelial cells (hRMVECs) are cultured in endothelial cell growth medium.

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of TG100572 or a vehicle control.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The concentration of TG100572 that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

In Vivo Studies

In a laser-induced CNV mouse model, systemic administration of TG100572 resulted in a significant suppression of CNV.[3] However, this was associated with systemic toxicity, indicated by weight loss.[3] This finding prompted the development of a topical formulation to minimize systemic exposure.

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

-

Laser Photocoagulation: A laser is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to neovascularization.[7][8][9][10][11]

-

Treatment Administration: TG100572 or its prodrug TG100801 is administered (e.g., systemically via intraperitoneal injection or topically as eye drops).

-

Evaluation of CNV: After a set period (typically 7-14 days), the extent of CNV is quantified. This can be done by perfusing the vasculature with a fluorescent dye (e.g., FITC-dextran) and imaging the choroidal flat mounts.[7][8][9][10][11] The area of neovascularization is then measured.

-

Data Analysis: The CNV area in treated animals is compared to that in vehicle-treated controls to determine the efficacy of the compound.

Pharmacokinetics and Prodrug Development

To achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic side effects, a prodrug approach was adopted. TG100801, an ester derivative of TG100572, was developed for topical administration.[2][5] Ocular esterases convert TG100801 to the active TG100572 within the eye.[12]

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in sustained therapeutic levels of TG100572 in the back-of-the-eye tissues, with an ocular half-life of over 7 hours.[12] Importantly, systemic exposure to both TG100801 and TG100572 was below the limit of quantitation (1-3 ng/mL), indicating a favorable safety profile.[12]

| Pharmacokinetic Parameter | Value | Species |

| Ocular Half-Life (T1/2) | > 7 hours[12] | Multiple preclinical species |

| Systemic Exposure (Plasma) | < 1-3 ng/mL[12] | Multiple preclinical species |

Clinical Development

Phase 1 Clinical Trial

A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study of TG100801 eye drops was conducted in healthy volunteers (NCT00414999).[1][11] The study assessed the safety and tolerability of TG100801 administered twice daily for up to 14 days.[2]

Key Findings:

-

Safety: No evidence of toxicity was observed based on slit-lamp examination, tonometry, or visual acuity measurements.[2]

-

Tolerability: Mild, transient ocular irritation (lasting ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[2]

-

Systemic Exposure: Plasma levels of both TG100801 and TG100572 were below the detectable limits.[2]

Phase 2a Clinical Trial

A Phase 2a study was planned in patients with nAMD and CNV.[2] The primary outcome measure was to be the change in retinal edema and sub-retinal fluid as assessed by optical coherence tomography (OCT) at 4 weeks.[2] The results of this trial are not publicly available in detail.

Conclusion

TG100572 is a potent multi-targeted kinase inhibitor with a strong scientific rationale for the treatment of nAMD. The development of its prodrug, TG100801, for topical ocular delivery represents a significant advancement in addressing the treatment burden associated with current intravitreal therapies. Preclinical studies demonstrated promising efficacy and a favorable safety profile, which was further supported by a Phase 1 clinical trial in healthy volunteers. While the detailed results of later-stage clinical trials are not widely available, the discovery and early development of TG100572 provide a valuable case study in the design and evaluation of multi-targeted kinase inhibitors for ophthalmic diseases.

References

- 1. TG-100801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Therapeutics for Neovascular AMD | Retinal Physician [retinalphysician.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Tyrosine Kinase Inhibitors and their role in treating neovascular age-related macular degeneration and diabetic macular oedema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reviewofophthalmology.com [reviewofophthalmology.com]

- 9. Tyrosine Kinase Inhibitors in the Pipeline [retina-specialist.com]

- 10. A review of emerging tyrosine kinase inhibitors as durable treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

TG 100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 Hydrochloride is a potent, multi-targeted kinase inhibitor with significant anti-angiogenic properties. This small molecule has demonstrated efficacy in both in vitro and in vivo models of angiogenesis, primarily through its inhibitory action on key receptor tyrosine kinases (RTKs) and Src family kinases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for assessing its anti-angiogenic effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in the fields of angiogenesis, cancer biology, and ophthalmology.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[1][2] Key signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF), are central to the regulation of angiogenesis.[3] this compound has emerged as a valuable research tool for investigating the inhibition of these pathways.

Mechanism of Action

This compound is a multi-targeted kinase inhibitor that exerts its anti-angiogenic effects by targeting several key kinases involved in vascular proliferation and permeability.[4] It shows potent, sub-nanomolar to low nanomolar inhibitory activity against VEGFR1, VEGFR2, FGFR1, FGFR2, PDGFRβ, and members of the Src family of non-receptor tyrosine kinases (Fgr, Fyn, Hck, Lck, Lyn, Src, Yes).[4][5] By inhibiting these kinases, TG 100572 blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[4]

Quantitative Data

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, and its effect on endothelial cell proliferation has been determined. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, while maintaining comparable biological activity.[4]

| Target Kinase | IC50 (nM)[4][5] |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| PDGFRβ | 13 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Src | 1 |

| Yes | 0.2 |

| In Vitro Assay | Value |

| hRMVEC Cell Proliferation (IC50) | 610 ± 72 nM[4][5] |

| Vascular Endothelial Cell Proliferation (ED50) | 610 ± 71 nM[4][6] |

Signaling Pathways

This compound disrupts multiple signaling pathways critical for angiogenesis. The primary pathways affected are those initiated by VEGF, FGF, and PDGF, as well as the intracellular signaling mediated by Src kinases.

VEGF Signaling Pathway

VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival.[7] TG 100572 directly inhibits VEGFR1 and VEGFR2, thereby blocking these downstream effects.[4] A key downstream effector is the Ras/Raf/MEK/ERK (MAPK) pathway, and TG 100572 has been shown to block VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk).[4][8]

SDF-1/CXCR4 Signaling Pathway

The stromal cell-derived factor-1 (SDF-1)/CXCR4 signaling axis also plays a role in angiogenesis, particularly in the mobilization and recruitment of endothelial progenitor cells.[9][10] This pathway can activate downstream effectors such as the PI3K/Akt pathway, which promotes cell survival and proliferation.[11] While direct inhibition of CXCR4 by TG 100572 has not been reported, its inhibition of downstream signaling components shared with RTK pathways may contribute to its overall anti-angiogenic effect.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-angiogenic effects of this compound.

In Vitro Assays

This assay measures the effect of TG 100572 on the proliferation of endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight.

-

The next day, replace the medium with 100 µL of low-serum medium (e.g., 1% FBS) containing various concentrations of this compound (e.g., 0.1 to 1000 nM) or vehicle control (DMSO).

-

Include a positive control with a known proliferation stimulus like VEGF (e.g., 20 ng/mL).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the percentage of cell proliferation inhibition and calculate the IC50 value.

-

This assay determines if TG 100572 induces apoptosis in endothelial cells.

-

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Protocol:

-

Seed HUVECs in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

-

This assay assesses the ability of TG 100572 to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials:

-

HUVECs

-

EGM-2

-

This compound

-

DMSO (vehicle control)

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well plates

-

Inverted microscope with a camera

-

-

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

-

Incubate the plate for 4-18 hours at 37°C and 5% CO2.

-

Visualize the formation of tube-like structures using an inverted microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

In Vivo Assay: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is used to evaluate the efficacy of TG 100572 in a setting that mimics neovascular AMD.[2][8][12][13][14]

-

Animals:

-

C57BL/6J mice (6-8 weeks old)

-

-

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., tropicamide)

-

Argon laser photocoagulator

-

Slit lamp delivery system

-

Cover slip

-

This compound formulation for systemic (i.p.) or topical (eye drops) administration

-

Fluorescein-dextran

-

Dissecting microscope

-

Fluorescence microscope

-

-

Protocol:

-

Anesthetize the mice and dilate their pupils with a topical mydriatic.

-

Position the mouse at the slit lamp and place a cover slip on the cornea with a coupling gel.

-

Deliver four laser spots (50 µm spot size, 0.1 s duration, 120 mW) around the optic nerve in each eye to rupture Bruch's membrane. The appearance of a small bubble confirms the rupture.

-

Administer this compound or vehicle control daily via the desired route (e.g., intraperitoneal injection or topical eye drops) for 14 days.

-

On day 14, anesthetize the mice and perfuse them with fluorescein-dextran.

-

Enucleate the eyes and fix them in 4% paraformaldehyde.

-

Dissect the retina, sclera, and choroid.

-

Create flat mounts of the choroid-sclera complex.

-

Visualize the CNV lesions using a fluorescence microscope.

-

Capture images and quantify the area of neovascularization using image analysis software.

-

Conclusion

This compound is a powerful tool for studying the molecular mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. Its multi-targeted nature, affecting key RTKs and Src kinases, makes it a potent inhibitor of endothelial cell proliferation, survival, and tube formation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into angiogenesis and related pathologies.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]

- 13. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]

- 14. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to TG100572 Hydrochloride and its Prodrug TG100801

This technical guide provides a comprehensive overview of the multi-targeted kinase inhibitor TG100572 hydrochloride and its prodrug, TG100801, for researchers, scientists, and drug development professionals. The document details their mechanism of action, pharmacokinetic profiles, and key experimental findings, presented with structured data and detailed methodologies.

Introduction

TG100801 is a topically administered prodrug that is converted in vivo to its active metabolite, TG100572.[1] This conversion is facilitated by esterase enzymes present in ocular tissues.[1] TG100572 is a potent, multi-targeted kinase inhibitor designed to treat ocular diseases such as age-related macular degeneration (AMD) by targeting key pathways involved in angiogenesis and vascular permeability.[2][3] Administered as an eye drop, TG100801 offers a non-invasive treatment option with minimal systemic exposure.[1][2]

Mechanism of Action

TG100572 exerts its therapeutic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and Src family kinases.[4][5] These kinases are critical mediators of signaling pathways that drive pathological angiogenesis and vascular leakage, which are hallmarks of AMD.[3][6] The primary targets of TG100572 include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][7] By inhibiting these receptors, TG100572 effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[8]

Furthermore, TG100572 potently inhibits Src family kinases, which play a crucial role in mediating VEGF-induced vascular permeability.[9] This dual inhibition of both VEGF receptors and Src kinases provides a comprehensive blockade of VEGF-driven pathology.[9] In preclinical studies, TG100572 has been shown to induce apoptosis in proliferating endothelial cells and inhibit inflammatory-mediated processes.[2]

Quantitative Data

In Vitro Kinase Inhibition

TG100572 demonstrates potent inhibition of a wide range of kinases involved in ocular neovascularization. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Kinase | IC₅₀ (nM) |

| VEGFR1 | 2[4][5][7] |

| VEGFR2 | 7[4][5][7] |

| FGFR1 | 2[4][5][7] |

| FGFR2 | 16[4][5][7] |

| PDGFRβ | 13[4][5][7] |

| Fgr | 5[4][5][7] |

| Fyn | 0.5[4][5][7] |

| Hck | 6[4][5][7] |

| Lck | 0.1[4][5][7] |

| Lyn | 0.4[4][5][7] |

| Src | 1[4][5][7] |

| Yes | 0.2[4][5][7] |

Cellular Activity

In cell-based assays, TG100572 effectively inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC).

| Assay | Cell Line | IC₅₀ (nM) |

| Cell Proliferation | hRMVEC | 610 ± 72[4][7] |

Ocular Pharmacokinetics of TG100572 following Topical TG100801 Administration

Following topical administration of the prodrug TG100801, the active compound TG100572 achieves therapeutic concentrations in the back-of-the-eye tissues.

| Species | Tissue | Tₘₐₓ (h) | Cₘₐₓ (µM) | T₁/₂ (h) |

| Mouse | Choroid/Sclera | 0.5[7][8] | 23.4[7][8] | >7[1] |

| Rabbit | Various | - | - | >7[1] |

| Dog | Various | - | - | >7[1] |

| Mini-pig | Various | - | - | >7[1] |

Importantly, systemic exposure to both TG100801 and TG100572 is below the limit of quantitation (1-3 ng/mL) following topical delivery, indicating a minimal risk of systemic side effects.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ values of TG100572 against a panel of purified recombinant human kinases.

-

Methodology:

-

Kinase assays are performed using standard methods with recombinant human enzymes.[6]

-

Serial dilutions of TG100572 are incubated with the specific kinase, ATP, and a suitable substrate.

-

The kinase activity is measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

-

hRMVEC Proliferation Assay

-

Objective: To assess the anti-proliferative effect of TG100572 on human retinal microvascular endothelial cells.

-

Methodology:

-

hRMVEC are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of TG100572 or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.[10]

-

The absorbance is read using a plate reader, and the IC₅₀ value is determined from the dose-response curve.

-

Laser-Induced Choroidal Neovascularization (CNV) in Mice

-

Objective: To evaluate the in vivo efficacy of topically administered TG100801 in a mouse model of AMD.

-

Methodology:

-

Laser photocoagulation is used to rupture Bruch's membrane in the eyes of C57BL/6 mice, inducing CNV.[6]

-

Mice are then treated with topical eye drops of TG100801 (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[6]

-

At the end of the treatment period, the mice are euthanized, and their eyes are enucleated.

-

Choroidal flat mounts are prepared, and the area of CNV at the rupture sites is quantified using image analysis software.[6]

-

Ocular Pharmacokinetic Studies

-

Objective: To determine the concentration of TG100801 and TG100572 in ocular tissues and plasma following topical administration.

-

Methodology:

-

TG100801 is administered as eye drops to various animal species (e.g., mice, rabbits, dogs, mini-pigs).[1]

-

Animals are sacrificed at different time points post-administration.[1]

-

Ocular tissues (e.g., retina, choroid, sclera) and plasma samples are collected.[1]

-

Tissues are homogenized, and the analytes are extracted.[1]

-

The concentrations of TG100801 and TG100572 are quantified using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) assay.[1]

-

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and T₁/₂ are calculated using software like WINNONLIN.[1]

-

Conclusion

TG100572 is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of ocular neovascularization and vascular permeability. The prodrug, TG100801, allows for effective topical delivery to the posterior segment of the eye, achieving therapeutic concentrations of TG100572 with minimal systemic exposure. The preclinical data strongly support its development as a non-invasive treatment for age-related macular degeneration and other related ocular diseases. The experimental protocols outlined in this guide provide a framework for further research and development in this area.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

TG100572 Hydrochloride: An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100572 hydrochloride is a potent, multi-targeted kinase inhibitor with significant activity against key mediators of angiogenesis and vascular permeability. This small molecule has demonstrated sub-nanomolar efficacy against Src family kinases and receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2][3] Its ability to disrupt these critical signaling pathways makes it a compound of high interest for research in oncology and ophthalmology, particularly in the context of diseases characterized by pathological neovascularization.[1][4] This technical guide provides a comprehensive overview of the in vitro studies of TG100572, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation: Kinase Inhibition and Cellular Effects

The in vitro inhibitory activity of TG100572 has been quantified against a panel of purified kinases, revealing a potent and specific inhibition profile. Furthermore, its effects on endothelial cell proliferation have been characterized, demonstrating its functional impact at a cellular level.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

| Target Kinase | IC50 (nM) | Kinase Family |

| VEGFR1 | 2 | Receptor Tyrosine Kinase |

| VEGFR2 | 7 | Receptor Tyrosine Kinase |

| FGFR1 | 2 | Receptor Tyrosine Kinase |

| FGFR2 | 16 | Receptor Tyrosine Kinase |

| PDGFRβ | 13 | Receptor Tyrosine Kinase |

| Fgr | 5 | Src Family Kinase |

| Fyn | 0.5 | Src Family Kinase |

| Hck | 6 | Src Family Kinase |

| Lck | 0.1 | Src Family Kinase |

| Lyn | 0.4 | Src Family Kinase |

| Src | 1 | Src Family Kinase |

| Yes | 0.2 | Src Family Kinase |

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Cellular Activity of TG100572

| Cell-Based Assay | Cell Type | Endpoint | IC50 / ED50 (nM) |

| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | Inhibition of cell growth | 610 ± 72 |

| Apoptosis | Proliferating Endothelial Cells | Induction of apoptosis | - |

TG100572 has been shown to induce apoptosis in rapidly proliferating endothelial cells, but not in quiescent cultures.[1][2][4] The effective dose for 50% inhibition of vascular endothelial cell proliferation (ED50) is 610 ± 71 nM.[2][3]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of TG100572.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of TG100572 against purified kinases.

Materials:

-

Purified recombinant kinases (e.g., VEGFR2, Src)

-

Kinase-specific substrate peptide

-

TG100572 Hydrochloride

-

ATP, [γ-33P]-ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of TG100572 in kinase reaction buffer.

-

In a 96-well plate, add the kinase, the specific substrate peptide, and the diluted TG100572 or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]-ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each TG100572 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

This protocol describes how to assess the effect of TG100572 on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

TG100572 Hydrochloride

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 3 x 10^4 cells/ml in EGM-2 and incubate overnight.[5]

-

The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treat the cells with serial dilutions of TG100572 or vehicle control in the presence of a stimulating concentration of VEGF (e.g., 1 nM).[5]

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]

-

Add a cell proliferation reagent according to the manufacturer's instructions and incubate for 10 minutes.[5]

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of proliferation inhibition for each TG100572 concentration relative to the VEGF-stimulated control.

-

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Western Blot for Phospho-ERK1/2

This protocol details the detection of phosphorylated Extracellular Signal-Regulated Kinase (ERK) to confirm the inhibition of VEGF-induced signaling by TG100572.[4]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Low-serum medium

-

Recombinant human VEGF

-

TG100572 Hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture endothelial cells to near confluence and then serum-starve them overnight.

-

Pre-treat the cells with various concentrations of TG100572 or vehicle for 1-2 hours.

-

Stimulate the cells with VEGF for a short period (e.g., 5-10 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by TG100572 and a typical experimental workflow.

Caption: Inhibition of the VEGF signaling pathway by TG100572.

Caption: TG100572-mediated inhibition of Src family kinase signaling.

Caption: Workflow for assessing TG100572's effect on ERK phosphorylation.

References

TG100572 Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction